

Comparing KRAS G12D inhibitor 10 with other non-covalent inhibitors.

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Compound of Interest

Compound Name: KRAS G12D inhibitor 10

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A Comparative Guide to Non-Covalent KRAS G12D Inhibitors for Researchers and Drug Development Professionals

The KRAS protein, a key signaling molecule, is frequently mutated in various cancers, with the G12D mutation being particularly prevalent and historically challenging to target. This guide provides a comparative overview of **KRAS G12D inhibitor 10** and other non-covalent inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds. While "**KRAS G12D inhibitor 10**," identified as compound 34 in patent WO2021108683A1, is described as a potent inhibitor, specific quantitative performance data is not readily available in the public domain.^[1] Therefore, this guide will focus on a detailed comparison of other well-characterized non-covalent KRAS G12D inhibitors with available preclinical data.

Biochemical Performance of Non-Covalent KRAS G12D Inhibitors

The following table summarizes the in vitro biochemical activity of selected non-covalent KRAS G12D inhibitors. Key metrics include the dissociation constant (KD), which measures binding affinity to the target protein, and the half-maximal inhibitory concentration (IC50) in biochemical assays, which indicates the inhibitor's potency in disrupting protein function, such as nucleotide exchange or interaction with effector proteins.

Inhibitor	Target	Assay Type	KD	IC50	Reference(s)
MRTX1133	GDP-loaded KRAS G12D	SPR	~0.2 pM	[2]	
KRAS G12D	TR-FRET Nucleotide Exchange	<2 nM	[2]		
BI-2852	GTP-KRAS G12D	ITC	740 nM	[3][4]	
GTP-KRAS G12D ::SOS1	AlphaScreen	490 nM	[3][4]		
GTP-KRAS G12D ::CRAF	AlphaScreen	770 nM	[3]		
GTP-KRAS G12D ::PI3K α	AlphaScreen	500 nM	[3]		
INCB161734	KRAS G12D	HTRF pERK Assay	14.3 nM (mean)		
ERAS-5024	KRAS G12D -RAF-RBD	RAS-RAF Binding (RRB)	0.98 nM	[5]	

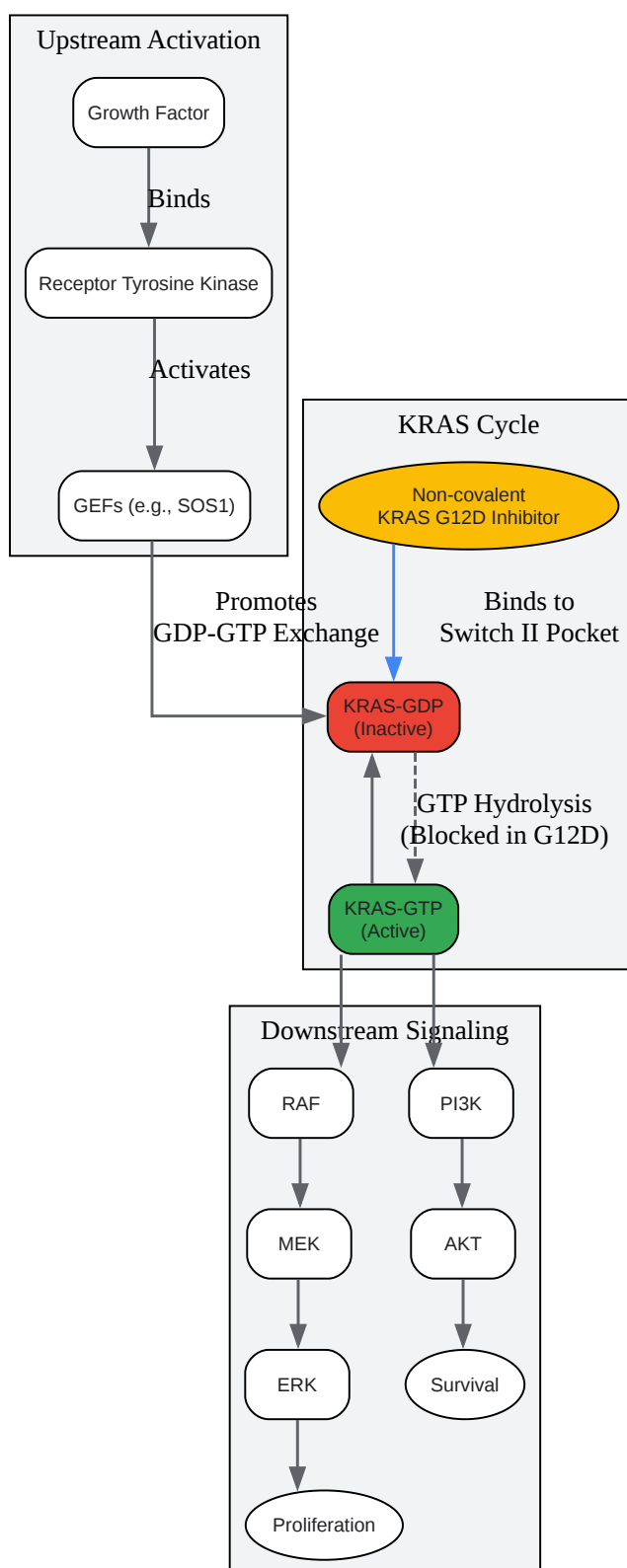
Cellular Performance of Non-Covalent KRAS G12D Inhibitors

This table outlines the cellular activity of the inhibitors, focusing on their ability to modulate the KRAS signaling pathway and inhibit cancer cell proliferation. The IC50 for pERK (phosphorylated ERK) inhibition demonstrates target engagement and pathway modulation within a cellular context. The cell viability IC50 indicates the inhibitor's potency in suppressing the growth of KRAS G12D-mutant cancer cell lines.

Inhibitor	Cell Line(s)	Assay Type	pERK IC50/EC50	Cell Viability IC50	Reference(s)
MRTX1133	KRAS G12D-mutant cell lines	Cellular Assay	~5 nM (median)	~5 nM (median)	[2]
BI-2852	NCI-H358 (KRAS G12C)	Cellular Assay	5.8 μ M (EC50)	[3] [4]	
INCB161734	Human KRAS G12D cell lines	Cellular Proliferation	154 nM (mean)		
ERAS-5024	AsPC-1 (KRAS G12D)	pERK Assay	2.1 nM	[6]	
AsPC-1 (KRAS G12D)	3D Cell-Titer Glo	Single-digit nM	[6]		

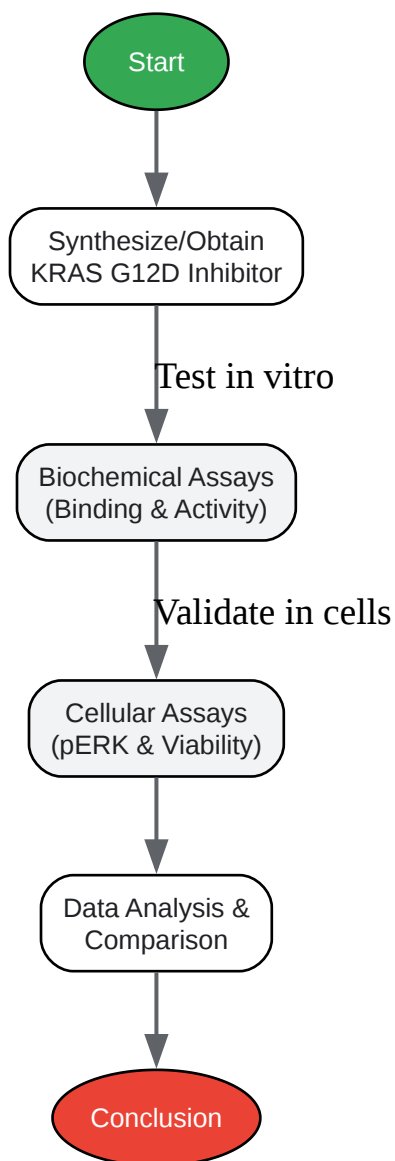
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.



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Caption: The KRAS signaling pathway and the point of intervention for non-covalent G12D inhibitors.



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Caption: A generalized experimental workflow for the evaluation of KRAS G12D inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein, a critical step in its activation.

- **Reagent Preparation:** Prepare assay buffer, recombinant KRAS G12D protein, a fluorescently labeled GTP analog (e.g., Eu-GTP), and the guanine nucleotide exchange factor (GEF), SOS1.
- **Inhibitor Incubation:** In a microplate, incubate the KRAS G12D protein with varying concentrations of the test inhibitor.
- **Initiate Exchange Reaction:** Add SOS1 and the fluorescently labeled GTP to initiate the nucleotide exchange reaction.
- **Signal Detection:** After a defined incubation period, measure the TR-FRET signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
- **Data Analysis:** Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: pERK (Thr202/Tyr204) AlphaLISA Assay

This immunoassay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block pathway activation in cells.

- **Cell Culture and Treatment:** Seed KRAS G12D mutant cancer cells in a microplate and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified duration.
- **Cell Lysis:** Lyse the cells to release the cellular proteins.
- **Immunoassay:** Transfer the cell lysates to an assay plate. Add AlphaLISA acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to a detection antibody.

- **Signal Measurement:** In the presence of pERK, the beads are brought into proximity, generating a chemiluminescent signal that is measured using an appropriate plate reader.
- **Data Analysis:** Normalize the pERK signal to the total ERK or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to calculate the IC50 value.

Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

- **Cell Seeding:** Plate KRAS G12D mutant cancer cells in a multi-well plate and allow them to attach overnight.
- **Inhibitor Treatment:** Treat the cells with a range of inhibitor concentrations and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
- **Lysis and ATP Measurement:** Add a reagent that lyses the cells and contains luciferase and its substrate. The amount of ATP present, which is proportional to the number of viable cells, is measured by the resulting luminescence.
- **Data Analysis:** Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell viability.

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